(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine
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Overview
Description
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C14H16Cl2N2O2. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to a chlorophenoxyethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-nitrophenylhydrazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to changes in their activity. This compound may also interact with enzymes and receptors, modulating their function and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: These compounds share structural similarities and exhibit anti-inflammatory activity.
4-(2-(2-(4-Chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxy-phenyl: Another related compound with similar chemical properties.
Uniqueness
(4-(2-(2-Chlorophenoxy)ethoxy)phenyl)hydrazine is unique due to its specific structural features and the presence of both chlorophenoxy and hydrazine groups
Properties
Molecular Formula |
C14H15ClN2O2 |
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Molecular Weight |
278.73 g/mol |
IUPAC Name |
[4-[2-(2-chlorophenoxy)ethoxy]phenyl]hydrazine |
InChI |
InChI=1S/C14H15ClN2O2/c15-13-3-1-2-4-14(13)19-10-9-18-12-7-5-11(17-16)6-8-12/h1-8,17H,9-10,16H2 |
InChI Key |
ZLRPFGJAKLVMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)NN)Cl |
Origin of Product |
United States |
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